4-(3,4-Dimethoxyphenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-6-(thiophen-2-yl)nicotinonitrile
Description
This compound is a nicotinonitrile derivative featuring a 3,4-dimethoxyphenyl group at position 4, a thiophen-2-yl moiety at position 6, and a thioether-linked 3,5-dimethylisoxazole substituent at position 2. The nicotinonitrile core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity . The thioether linkage may enhance metabolic stability compared to ether or amine linkages .
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-14-19(15(2)30-27-14)13-32-24-18(12-25)17(11-20(26-24)23-6-5-9-31-23)16-7-8-21(28-3)22(10-16)29-4/h5-11H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZKGEHTWDHGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-Dimethoxyphenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-6-(thiophen-2-yl)nicotinonitrile is a synthetic nicotinonitrile derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 344.44 g/mol
- CAS Number : 13989915
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors such as 3,4-dimethoxyphenol and isoxazole derivatives. The final product is obtained through a series of reactions including methylation and thiolation.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its molluscicidal properties and effects on acetylcholinesterase (AChE) activity.
1. Molluscicidal Activity
Recent studies have demonstrated that nicotinonitrile compounds exhibit significant molluscicidal activity against land snails (M. cartusiana). The compound's effectiveness was evaluated through lethal concentration (LC50) assays.
These results indicate that the synthesized nicotinonitrile compounds have comparable or superior molluscicidal effects compared to Acetamiprid, a commonly used pesticide.
The mechanism underlying the biological activity of this compound appears to involve inhibition of AChE, an enzyme critical for neurotransmission in mollusks. The following biochemical parameters were measured:
- AChE Activity :
- Compounds reduced AChE levels significantly compared to controls.
This reduction in AChE activity correlates with increased levels of alanine transaminase (ALT) and aspartate aminotransferase (AST), indicating potential hepatotoxic effects.
3. Histopathological Effects
Histopathological examinations revealed vacuolization in the digestive glands of treated snails, suggesting that the compound disrupts normal cellular function and integrity.
Case Studies
Several case studies have highlighted the effectiveness of nicotinonitrile derivatives in pest control:
- Study A : Evaluated the impact of various concentrations on M. cartusiana over a period of 72 hours, demonstrating significant mortality rates at lower concentrations compared to traditional pesticides.
- Study B : Focused on the biochemical impact on non-target species, assessing the safety profile and environmental impact of using such compounds in agricultural settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous nicotinonitrile derivatives from recent literature.
Table 1: Structural and Functional Comparison
*Calculated based on formula: C₂₆H₂₃N₃O₃S₂.
Key Observations :
The thiophen-2-yl moiety at position 6 (shared with Compound 12) may enhance π-stacking interactions in enzymatic binding pockets, a feature absent in Compound 5a and Verapamil derivatives .
Thioether Linkage: The dimethylisoxazole-thioether group in the target compound is structurally distinct from the dioxopyrazolidine (Compound 12) and 2-oxopropylthio (Compound 5a) groups.
Spectral Data: The C≡N stretch at ~2220 cm⁻¹ is conserved across all nicotinonitrile derivatives, confirming the integrity of the nitrile group . The C-S stretch at 1255 cm⁻¹ in the target compound aligns with similar thioether-containing analogs (e.g., 1247–1255 cm⁻¹ in triazole-thiones ).
Synthetic Routes: The target compound’s synthesis likely involves S-alkylation of a mercaptonicotinonitrile intermediate with a halogenated dimethylisoxazole, analogous to the methods used for Compounds 5a–5c (α-halogenated ketones) . This contrasts with the cyclocondensation approach for Compound 12 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
